(E)-3-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide
Description
(E)-3-(Furan-2-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide is a synthetic acrylamide derivative featuring dual heterocyclic substituents: a furan-2-yl group at the α,β-unsaturated carbonyl position and a branched N-alkyl chain comprising furan-3-ylmethyl and thiophen-2-yl ethyl groups.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c20-18(6-5-16-3-1-10-22-16)19(13-15-8-11-21-14-15)9-7-17-4-2-12-23-17/h1-6,8,10-12,14H,7,9,13H2/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSIORIKWDSYFG-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and neuropharmacological contexts. This article synthesizes existing research on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of a furan ring system and a thiophene moiety, which are known to contribute to various biological activities. Its molecular formula is with a molecular weight of approximately 275.304 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Compounds containing furan and thiophene rings have demonstrated significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Neuropharmacological Effects : Some derivatives modulate nicotinic acetylcholine receptors, which are implicated in anxiety and depression.
Studies have shown that compounds structurally related to this compound can inhibit cell proliferation and induce apoptosis through various mechanisms:
- Cell Cycle Arrest : Induction of G1 or G2/M phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
Case Studies
- In Vitro Studies : In a study involving human cancer cell lines, the compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
- In Vivo Studies : Animal models treated with this compound showed significant tumor regression compared to control groups, supporting its potential as an anticancer agent.
Research has indicated that related compounds act as positive allosteric modulators of nicotinic acetylcholine receptors, particularly the α7 subtype, which is associated with anxiolytic effects:
- Anxiolytic-like Activity : Behavioral studies in rodents showed that administration of the compound resulted in reduced anxiety-like behaviors in established models such as the elevated plus maze.
Case Studies
- Behavioral Assessments : In experiments, doses as low as 0.5 mg/kg produced significant anxiolytic effects without notable side effects.
- Receptor Interaction Studies : Binding assays confirmed that the compound selectively interacts with α7 nicotinic receptors, enhancing their activity.
Comparative Analysis of Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their pharmacological profiles are summarized below:
Structure-Activity Relationship (SAR) Insights
Heterocyclic α,β-Unsaturated Moieties: Furan vs. Thiophene: Thiophene-containing analogs (e.g., DM497) exhibit stronger antinociceptive activity compared to furan derivatives (e.g., DM490), likely due to enhanced lipophilicity and receptor binding . Dual Heterocycles: The target compound’s dual furan/thiophene substituents may enhance binding versatility but could introduce steric hindrance, reducing efficacy at α7 nAChRs compared to single-heterocycle analogs like DM497 .
N-Alkyl Substituents :
- Branched Chains : The furan-3-ylmethyl and thiophen-2-yl ethyl groups in the target compound may improve solubility compared to p-tolyl groups (DM497/DM490) but reduce blood-brain barrier penetration, limiting central nervous system activity .
- Methylation Effects : N-Methylation (as in DM490) converts α7 nAChR modulation from PAM to antagonist activity, suggesting the target compound’s unmodified N-alkyl chain could retain PAM-like properties .
Pharmacological Targets :
- α7 nAChR vs. CaV2.2 : Thiophene analogs (DM497) primarily target α7 nAChRs, while furan derivatives (PAM-2) show dual activity at α7 nAChRs and CaV2.2 channels. The target compound’s activity may depend on substituent electronegativity and steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
